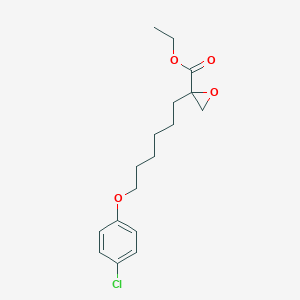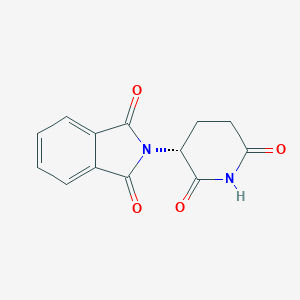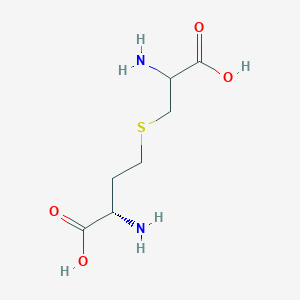
シスタチオニン
概要
説明
Cystathionine is a sulfur-containing amino acid that serves as an intermediate in the biosynthesis of cysteine from homocysteine. This compound is produced through the transsulfuration pathway and is subsequently converted into cysteine by the enzyme cystathionine gamma-lyase . Cystathionine plays a crucial role in various metabolic processes and is involved in the regulation of sulfur amino acid metabolism.
科学的研究の応用
Cystathionine has numerous applications in scientific research, including:
作用機序
Target of Action
Cystathionine primarily targets two enzymes: Cystathionine Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CTH) . CBS is the first and rate-limiting enzyme in the transsulfuration pathway, responsible for the biosynthesis of cysteine from homocysteine . CTH, on the other hand, converts cystathionine into cysteine . These enzymes play crucial roles in health and disease, with their upregulation contributing to the pathophysiology of several diseases, including cancer and Down syndrome .
Mode of Action
Cystathionine is generated from homocysteine and serine by CBS . This enzyme irreversibly diverts sulfur from the methionine cycle by condensing homocysteine with serine into cystathionine . Cystathionine is then cleaved into cysteine and α-ketobutyrate by CTH .
Biochemical Pathways
Cystathionine is an intermediate in the transsulfuration pathway , which is the only route for de novo biosynthesis of cysteine in mammals . This pathway plays a central role in sulfur metabolism and redox regulation . It involves the interconversion of cysteine and homocysteine through the intermediate cystathionine . The pathway consists of two enzymatic steps: CBS irreversibly diverts sulfur from the methionine cycle by condensing homocysteine with serine into cystathionine, and CTH hydrolyses cystathionine into cysteine .
Pharmacokinetics
It was found that betaine binds CBS tighter than its respective substrates and forms a dead-end PLP-bound intermediate featuring an oxime bond . .
Result of Action
The action of cystathionine results in the production of cysteine and the gaseous signaling molecule hydrogen sulfide (H2S) . Cysteine is essential for protein synthesis, biosynthesis of glutathione and taurine, redox regulation, and biogenesis of H2S . Aberrant upregulation of CBS and overproduction of H2S contribute to the pathophysiology of several diseases, including cancer and Down syndrome .
Action Environment
The action of cystathionine can be influenced by various environmental factors. For instance, the presence of serine can rescue and essentially normalize the enzymatic activity of CBS inhibited by aminooxyacetic acid (AOAA), a commonly used CBS inhibitor . This suggests that the cellular environment and the presence of other molecules can modulate the action of cystathionine.
準備方法
Synthetic Routes and Reaction Conditions: Cystathionine can be synthesized through the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester, derived from L-cystine, with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid . This method involves the use of protecting groups, followed by single-step deprotection under mild conditions, resulting in high-purity cystathionine.
Industrial Production Methods: Industrial production of cystathionine typically involves enzymatic synthesis using cystathionine beta-synthase and cystathionine gamma-lyase. These enzymes catalyze the conversion of homocysteine and serine into cystathionine, which is then cleaved into cysteine and alpha-ketobutyrate .
化学反応の分析
Types of Reactions: Cystathionine undergoes various chemical reactions, including:
Oxidation: Cystathionine can be oxidized to form cysteine sulfinic acid.
Reduction: Reduction of cystathionine can yield cysteine.
Substitution: Cystathionine can participate in substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cysteine sulfinic acid.
Reduction: Cysteine.
Substitution: Various substituted cystathionine derivatives.
類似化合物との比較
Cystathionine is unique compared to other sulfur-containing amino acids due to its role as an intermediate in the transsulfuration pathway. Similar compounds include:
Homocysteine: A precursor to cystathionine in the transsulfuration pathway.
Cysteine: The end product of cystathionine metabolism.
Methionine: An essential amino acid that can be converted into homocysteine.
Cystathionine’s uniqueness lies in its dual role as both a metabolic intermediate and a regulatory molecule in sulfur amino acid metabolism .
特性
IUPAC Name |
(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-ROLXFIACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSCC(C(=O)O)N)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cystathionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61949-06-2, 535-34-2 | |
| Record name | S-(2-Amino-2-carboxyethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
281 °C | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cystathionine and what is its role in biological systems?
A: Cystathionine is a non-proteinogenic amino acid, meaning it is not used in the building of proteins. Instead, it serves as a crucial intermediate in the transsulfuration pathway, a metabolic route responsible for the biosynthesis of cysteine from methionine. [, , ]
Q2: How does cystathionine relate to homocysteine, and why is this connection clinically significant?
A: Cystathionine is synthesized from the condensation of homocysteine and serine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). [, , ] Elevated levels of homocysteine are recognized as an independent risk factor for vascular diseases. [, ] Thus, understanding cystathionine metabolism is crucial as it directly influences homocysteine levels.
Q3: What are the two main metabolic pathways involving cystathionine, and how do they differ?
A3: Cystathionine is involved in two opposing transsulfuration pathways:
Q4: How do mutations in the genes encoding for enzymes involved in cystathionine metabolism impact human health?
A: Mutations in the CBS gene, leading to CBS deficiency, result in a condition known as homocystinuria. This disorder, if untreated, can cause mental retardation, thromboembolic complications, and connective tissue disorders. [] Elevated homocysteine levels, often associated with CBS mutations, are also linked to an increased risk of vascular disease. []
Q5: Beyond its role as an intermediate, does cystathionine have any intrinsic biological activity?
A: Research suggests that cystathionine itself may possess protective properties. Studies have shown that it can mitigate endoplasmic reticulum stress-induced lipid accumulation, tissue injury, and apoptotic cell death. [, ] This finding highlights the potential therapeutic value of cystathionine beyond its role in cysteine synthesis.
Q6: How does cystathionine interact with enzymes in the transsulfuration pathway?
A6: Cystathionine interacts as a substrate with two key enzymes:
* **Cystathionine β-synthase (CBS):** This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. [, , , ] The binding of cystathionine to CBS is a key step in both forward and reverse transsulfuration pathways.* **Cystathionine γ-lyase (CGL):** This enzyme catalyzes the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia. [, , , ] The interaction between CGL and cystathionine is essential for the final step of cysteine production in both transsulfuration pathways.Q7: What is the significance of the different catalytic activities exhibited by cystathionine γ-lyase (CGL)?
A: CGL exhibits diverse enzymatic activities, including cystathionine β-lyase, cystathionine γ-lyase, and cystathionine γ-synthase activities. [] It can also catalyze α,γ-elimination reactions, breaking down cystathionine into cysteine, α-ketobutyrate, and ammonia. [, ] Additionally, in some species, CGL can utilize cysteine as a substrate, generating hydrogen sulfide (H2S). [] This diversity in catalytic activity highlights the complexity of CGL's role in sulfur amino acid metabolism.
Q8: How does the structure of cystathionine γ-synthase (CGS) contribute to its substrate specificity?
A: Structural studies of CGS from various organisms have provided insights into its substrate specificity. For instance, plant CGS utilizes O-phospho-L-homoserine, while bacterial CGS utilizes O-acetyl/succinyl-L-homoserine. [, ] This difference in substrate preference is attributed to variations in the binding modes of the distal substrate groups, primarily due to the presence of a lysine residue in plant CGS that interacts with the phosphate group of O-phospho-L-homoserine, while bacterial CGS has a glycine residue in the corresponding position. [, ]
Q9: What is the role of propargylglycine in studying cystathionine metabolism?
A: Propargylglycine is a mechanism-based inhibitor of cystathionine γ-synthase and cystathionine γ-lyase. [, , , ] By inhibiting these enzymes, propargylglycine disrupts cystathionine metabolism, leading to the accumulation of cystathionine in cells and tissues. [, , ] This accumulation can be measured to study the flux of metabolites through the transsulfuration pathway.
Q10: What are the implications of cystathionine accumulation in neuroblastoma?
A: Cystathioninuria, or elevated cystathionine levels, is a frequent characteristic of neuroblastoma. [] Research suggests that this is due to a biochemical block in the transsulfuration pathway at the level of cystathionine γ-lyase, resulting in the accumulation of cystathionine synthesized by cystathionine β-synthase. [] This finding highlights the potential of cystathionine as a diagnostic marker for neuroblastoma.
Q11: How do hormonal changes during pregnancy and lactation affect cystathionine γ-lyase (CSE) expression?
A: Studies in mice have shown that CSE expression is differentially regulated in the liver and kidneys of mothers during gestation and lactation. [] Hepatic CSE expression increases significantly after birth, peaking around two weeks postpartum, and this induction is dependent on lactation. [] In contrast, renal CSE expression is induced during late gestation and then gradually decreases. [] These findings suggest distinct roles for hepatic and renal CSE in regulating cysteine metabolism during pregnancy and lactation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)
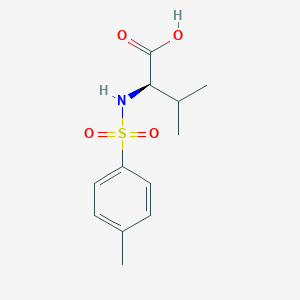
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

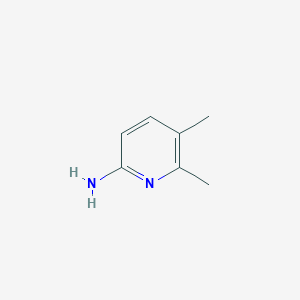

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
